molecular formula C15H14F3NO2S B2910504 N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 2034571-06-5

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2910504
CAS No.: 2034571-06-5
M. Wt: 329.34
InChI Key: QDEOSJHCSNPSQA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of 3-hydroxythiophene with an appropriate alkylating agent to introduce the propyl group

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylacetamide

  • 3-hydroxythiophene derivatives

  • Trifluoromethyl benzamide derivatives

Uniqueness: N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-(trifluoromethyl)benzamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Its thiophene ring and trifluoromethyl group provide it with enhanced reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO2S/c16-15(17,18)12-4-2-1-3-11(12)14(21)19-7-5-13(20)10-6-8-22-9-10/h1-4,6,8-9,13,20H,5,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEOSJHCSNPSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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